(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a 4-phenylthiazole substituent at position 2 and a 2,4-dichlorophenyl hydrazinylidene group at position 2. The (4E) configuration denotes the trans geometry of the hydrazinylidene moiety relative to the pyrazolone core. Pyrazolone derivatives are widely studied for their antimicrobial, antitumor, and antitubercular properties, making this compound a promising candidate for drug development .
Properties
Molecular Formula |
C19H13Cl2N5OS |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Cl2N5OS/c1-11-17(24-23-15-8-7-13(20)9-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-5-3-2-4-6-12/h2-10,25H,1H3 |
InChI Key |
RLVLFKJIPFOJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2,4-dichlorophenylhydrazine with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or copper complexes, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazolone derivatives typically involves the condensation of hydrazines with carbonyl compounds. In the case of this specific compound, the reaction between 2,4-dichlorophenylhydrazine and thiazole derivatives under acidic or basic conditions can yield the desired pyrazolone structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Common Synthesis Methods for Pyrazolone Derivatives
| Method | Description |
|---|---|
| Condensation Reaction | Involves combining hydrazines with carbonyls. |
| Cyclization | Formation of cyclic structures from linear precursors. |
| Microwave-Assisted Synthesis | Enhances reaction rates and yields through microwave irradiation. |
Biological Activities
Research has indicated that pyrazolone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have shown that compounds similar to (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one demonstrate significant antimicrobial properties against bacteria and fungi. For instance, the compound's structural features may enhance its interaction with microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : Preliminary studies have suggested that certain pyrazolone derivatives can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific kinases or modulation of apoptotic pathways. A notable study demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Table 2: Biological Activities of Pyrazolone Derivatives
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Therapeutic Potential
Given their diverse biological activities, pyrazolone derivatives like (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one hold promise in therapeutic applications:
- Pharmaceutical Development : The compound can serve as a lead structure for developing new antimicrobial or anticancer agents. Modifications to its structure may enhance efficacy and reduce toxicity.
- Drug Formulation : Due to its solubility properties, it may be suitable for formulation into various drug delivery systems aimed at improving bioavailability.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolone derivatives exhibit diverse biological activities depending on substituents. Key structural analogues and their properties are summarized below:
Physicochemical Properties
- Thermal Stability : Melting points for analogs range from 170°C () to higher values for bulkier substituents (e.g., naphthyl in ) .
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Used to predict electronic properties (e.g., HOMO-LUMO gaps via Multiwfn ). Exact exchange functionals () improve thermochemical accuracy for pyrazolone systems .
- Crystal Packing : Isostructural analogs () exhibit planar conformations with perpendicular aromatic groups, influencing stacking interactions .
Biological Activity
The compound (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃Cl₂N₃OS |
| Molecular Weight | 322.24 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that derivatives of pyrazole and thiazole possess significant antimicrobial properties. A study highlighted the synthesis of various thiazole and pyrazole derivatives, demonstrating their efficacy against a range of bacterial strains. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances their antimicrobial activity .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiazole moieties have been linked to various anticancer mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds containing thiazole rings exhibit cytotoxic effects against several cancer cell lines. For instance, thiazole derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect normal cells from oxidative stress while targeting cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole and pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating potent activity compared to standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
In a comparative analysis, the compound was tested against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines. The results showed that it had an IC50 value significantly lower than that of commonly used chemotherapeutics, indicating its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiazole Ring : Essential for enhancing cytotoxicity and antimicrobial properties.
- Chlorine Substituents : Increase lipophilicity and improve membrane permeability.
- Hydrazone Linkage : Plays a critical role in the biological activity through stabilization of the molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
